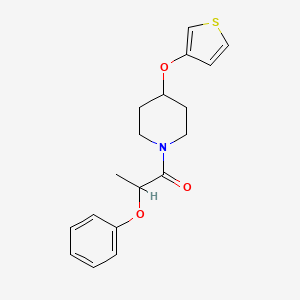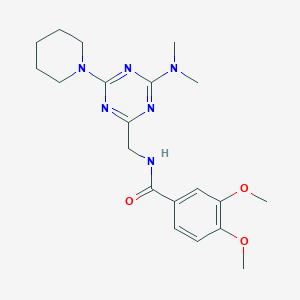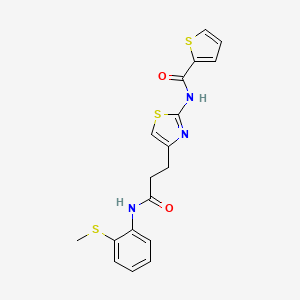
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents. For example, novel thiophene derivatives showing high activity in antiarrhythmic, serotonin antagonist, and antianxiety activities were synthesized from initial reactions of related thiophene carboxamides with various organic reagents. The synthesis process is confirmed through spectral data including IR, 1H NMR, and MS, as well as elemental analysis (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives and related compounds is elucidated using spectroscopic methods such as NMR and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms within the molecule, crucial for understanding the compound's reactivity and interactions (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiophene compounds undergo various chemical reactions, forming different derivatives with potential biological activities. Reactions include cyclization, thionation, and interaction with isocyanides, leading to diverse products with unique chemical properties. Such reactions are pivotal in synthesizing compounds with desired biological activities (Singh et al., 2022).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are investigated using techniques like X-ray crystallography. These properties are essential for determining the compound's suitability for various applications and for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of thiophene derivatives are studied to understand their potential as pharmaceuticals or other applications. The antimicrobial activity of various thiophene derivatives, for example, is assessed against multiple bacterial and fungal species, highlighting their potential in medical applications (Incerti et al., 2017).
Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
- Biological Importance of Derivatives : Thiophene and benzothiazole derivatives, similar in structure to the compound , have been identified with a wide spectrum of biological activities, suggesting potential therapeutic applications. For example, Frentizole, a ureabenzothiazole (UBT) derivative, is used in treating rheumatoid arthritis and systemic lupus erythematosus, and other UBTs serve as commercial fungicides and herbicides. The synthesis and study of such derivatives highlight the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Chemical Properties and Synthesis
Synthetic Importance in Heterocyclic Compounds : The reactivity and synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the compound of interest, show its importance as a building block in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, and others. The unique reactivity of such compounds offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating their broad application in synthesis (Gomaa & Ali, 2020).
Role in Synthesis of Benzofused Thiazole Derivatives : The compound is structurally similar to benzofused thiazole derivatives which have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential role in the development of new therapeutic agents with similar applications (Raut et al., 2020).
Significance in New Drug Development : Compounds like 1,3,4-oxadiazole, sharing structural similarities, have been identified for their various pharmacological properties and applications in different areas such as polymers and luminescence-producing materials. Their widespread applications and potential as bioisosteres of carboxylic acids, carboxamides, and esters highlight the broad scope of similar compounds in drug development and other fields (Rana et al., 2020).
Implications in Antimicrobial and Antitumor Activities : The study of imidazole derivatives, closely related structurally, showcases various antitumor activities and their potential in the synthesis of compounds with different biological properties, emphasizing the compound's potential utility in developing new antitumor drugs (Iradyan et al., 2009).
Application in Metal Complexes and Biological Activities : N-alkylphenothiazines, chemically analogous, are known for their diverse biological activities and their ability to coordinate metals, indicating the compound's potential in forming biologically active metal complexes with varying activities (Krstić et al., 2016).
Mecanismo De Acción
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, making it a versatile scaffold in medicinal chemistry .
In terms of pharmacokinetics, the properties of thiazole derivatives can vary widely depending on their specific structures. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability and distribution of thiazole-based drugs in the body.
Propiedades
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJHXPUNSYFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


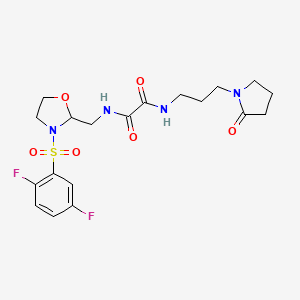
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)
![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

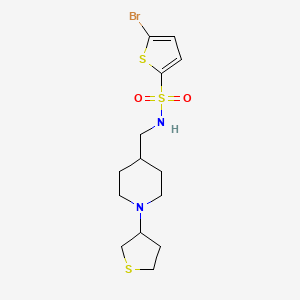
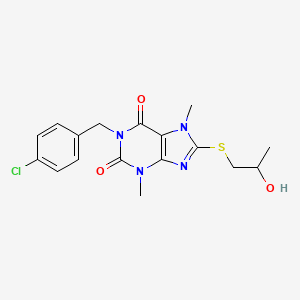

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)
